molecular formula C10H4Br3NO3 B12674961 8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone CAS No. 73384-70-0

8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone

Cat. No.: B12674961
CAS No.: 73384-70-0
M. Wt: 425.85 g/mol
InChI Key: JYQCNZRDPHBDHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a suitable solvent like acetic acid or chloroform .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have diverse applications in chemical synthesis and biological studies .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone involves its interaction with cellular components. It can generate reactive oxygen species (ROS) leading to oxidative stress, which can induce apoptosis in cancer cells. The compound also targets specific enzymes and proteins involved in cellular signaling pathways, thereby modulating their activity . Key molecular targets include mitochondrial enzymes and transcription factors involved in oxidative phosphorylation and apoptosis .

Comparison with Similar Compounds

    1,4-Naphthoquinone: The parent compound, which lacks the amino, tribromo, and hydroxy groups.

    5-Hydroxy-1,4-naphthoquinone: Similar structure but without the amino and tribromo substitutions.

    2,3,6-Tribromo-1,4-naphthoquinone: Lacks the amino and hydroxy groups.

Uniqueness: 8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of amino, tribromo, and hydroxy groups enhances its potential as a versatile reagent in chemical synthesis and as a bioactive compound in medicinal chemistry .

Properties

CAS No.

73384-70-0

Molecular Formula

C10H4Br3NO3

Molecular Weight

425.85 g/mol

IUPAC Name

8-amino-2,3,6-tribromo-5-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H4Br3NO3/c11-2-1-3(14)4-5(8(2)15)10(17)7(13)6(12)9(4)16/h1,15H,14H2

InChI Key

JYQCNZRDPHBDHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Br)O)C(=O)C(=C(C2=O)Br)Br)N

Origin of Product

United States

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